2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
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Overview
Description
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenyl group, a cyano group, and a pyridinyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core. This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then subjected to further functionalization.
The introduction of the cyano group can be accomplished through a nucleophilic substitution reaction using a suitable cyanating agent. The phenyl group is often introduced via a Friedel-Crafts acylation reaction. The final step involves the formation of the sulfanylacetamide linkage, which can be achieved by reacting the intermediate with 2-mercaptoacetic acid and pyridine-2-amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide has been studied for its potential as an enzyme inhibitor. It has shown activity against certain bacterial enzymes, making it a candidate for the development of new antibacterial agents .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of drugs targeting bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt essential bacterial processes, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl derivatives
- Pyridin-2-yl acetamide derivatives
- Thioacetamide derivatives
Uniqueness
What sets 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide apart from similar compounds is its combined structural features, which confer unique biological activities. The presence of both the pyrimidine and pyridinyl acetamide moieties allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C18H13N5O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C18H13N5O2S/c19-10-13-16(12-6-2-1-3-7-12)22-18(23-17(13)25)26-11-15(24)21-14-8-4-5-9-20-14/h1-9H,11H2,(H,20,21,24)(H,22,23,25) |
InChI Key |
UUJRMOHBTXDXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC=N3)C#N |
Origin of Product |
United States |
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